Anticonvulsant Efficacy: (S)-GABOB Demonstrates Twofold Greater Potency than (R)-GABOB in Feline Epileptogenic Focus Model
In a direct head-to-head comparison, the (S)-enantiomer (d-GABOB) exhibited significantly superior anticonvulsant activity compared to the (R)-enantiomer (l-GABOB) in a penicillin-induced epileptogenic focus model in the cat cerebral cortex [1]. The (S)-enantiomer reduced spike counts to nearly undetectable levels, whereas the (R)-enantiomer showed only a weak effect. This stereoselective efficacy is a critical differentiator for research applications requiring maximal GABAergic modulation.
| Evidence Dimension | Reduction in penicillin-induced cortical spike activity |
|---|---|
| Target Compound Data | Spike counts reduced to near zero (no spike observed) after several minutes |
| Comparator Or Baseline | (R)-(-)-4-amino-3-hydroxybutanoic acid (l-GABOB): Spike counts reduced to 64.5 ± 3.8% of baseline |
| Quantified Difference | (S)-enantiomer abolished spike activity entirely vs. (R)-enantiomer's 35.5% reduction |
| Conditions | Topical application at 10^-3 M on epileptogenic focus induced by potassium benzyl penicillin in cat cerebral cortex (n=6 per group) |
Why This Matters
This direct evidence confirms that the (S)-enantiomer is the active stereoisomer for anticonvulsant studies, and using the racemate or opposite enantiomer would substantially reduce experimental effect size.
- [1] Mori, A., et al. (1976). Metabolism of 4-amino-3-hydroxybutanoic acids in the mouse organs and their inhibitory effects on penicillin-induced spike activity of the cat cerebral cortex and on electrical activity of an identified snail giant neurone. Okayama Igakkai Zasshi (Journal of Okayama Medical Association), 88(3-4), 209-221. View Source
